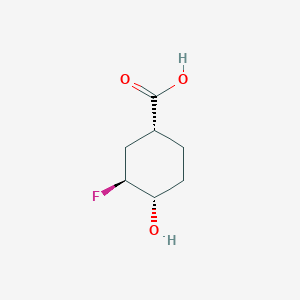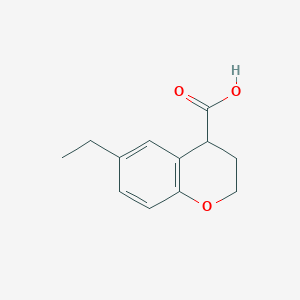
(R)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-2,3-dihydrobenzofuran-3-amine is a chemical compound belonging to the benzofuran family. Benzofurans are known for their wide range of biological and pharmacological activities, making them a significant focus in drug discovery and development . This particular compound, with its dichloro substitution, exhibits unique properties that make it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2,3-dihydrobenzofuran-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This method offers high chemical yields and diastereoselectivity, making it efficient for producing functionalized 2,3-dihydrobenzofuran derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as group-assisted purification, helps in obtaining the desired product with minimal loss .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2,3-dihydrobenzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzofuran derivatives .
Scientific Research Applications
5,7-Dichloro-2,3-dihydrobenzofuran-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound’s dichloro substitution enhances its binding affinity to certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit microbial growth by targeting essential bacterial enzymes or exhibit anticancer activity by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2,3-dihydrobenzofuran-3-amine
- 2,3-Dihydrobenzofuran-5-carboxaldehyde
- Benzofuran carbohydrazide
Uniqueness
5,7-Dichloro-2,3-dihydrobenzofuran-3-amine stands out due to its dichloro substitution, which imparts unique chemical and biological properties. This substitution enhances its reactivity and potential therapeutic applications compared to other benzofuran derivatives .
Properties
Molecular Formula |
C8H7Cl2NO |
|---|---|
Molecular Weight |
204.05 g/mol |
IUPAC Name |
5,7-dichloro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7Cl2NO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2 |
InChI Key |
OKEOLIUJGZJCIX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC(=C2)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![disodium;5-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylamino]-5-oxopentanoate](/img/structure/B13150392.png)


![3-Methyl-2-oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid](/img/structure/B13150407.png)


![2-Methylpyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13150420.png)






